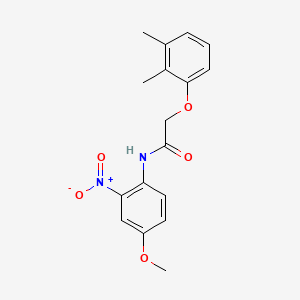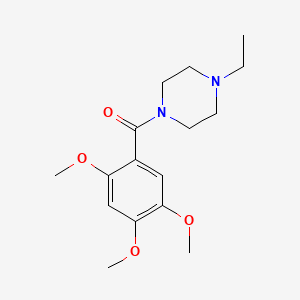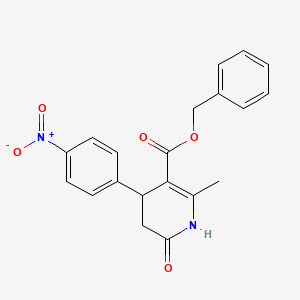
2-(2,3-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide, also known as DMNA, is a chemical compound that has gained significant interest in scientific research due to its potential applications in medicine and agriculture. DMNA belongs to the class of nitroaromatic compounds and has a molecular weight of 337.34 g/mol.
Mécanisme D'action
The mechanism of action of 2-(2,3-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways. 2-(2,3-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the production of reactive oxygen species (ROS), which play a role in various disease processes.
Biochemical and Physiological Effects:
2-(2,3-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide has been shown to have various biochemical and physiological effects. In animal models, 2-(2,3-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide has been found to reduce inflammation, oxidative stress, and tumor growth. It has also been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,3-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize, and its low toxicity profile makes it a safe compound to work with. However, 2-(2,3-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide has several limitations. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for the study of 2-(2,3-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide. In medicine, further research is needed to elucidate the mechanism of action of 2-(2,3-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide and to determine its potential as a therapeutic agent for various diseases. In agriculture, more studies are needed to determine the efficacy of 2-(2,3-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide as a herbicide and its potential impact on the environment. Additionally, further research is needed to determine the safety profile of 2-(2,3-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide and its potential for human exposure.
Méthodes De Synthèse
2-(2,3-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide can be synthesized via a multi-step process involving the reaction of 2,3-dimethylphenol with 4-nitro-2-methoxyphenol in the presence of a base to form the intermediate product. This intermediate product is then reacted with acetic anhydride to yield 2-(2,3-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide.
Applications De Recherche Scientifique
2-(2,3-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide has been extensively studied for its potential applications in medicine and agriculture. In medicine, 2-(2,3-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 2-(2,3-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide has been shown to reduce inflammation in animal models of rheumatoid arthritis and asthma.
In agriculture, 2-(2,3-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide has been studied for its potential use as a herbicide. It has been found to inhibit the growth of various weed species, including barnyardgrass and redroot pigweed. 2-(2,3-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide has also been shown to have a low toxicity profile, making it a promising alternative to traditional herbicides.
Propriétés
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-11-5-4-6-16(12(11)2)24-10-17(20)18-14-8-7-13(23-3)9-15(14)19(21)22/h4-9H,10H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPUKKOYMNXZGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2-phenoxyethoxy)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B5106529.png)
![2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide](/img/structure/B5106532.png)
methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5106540.png)
![4-{[(4-methylphenyl)amino]methyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5106548.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-[2-(4-morpholinyl)ethyl]-4-isoxazolecarboxamide](/img/structure/B5106556.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methyl-4-nitroaniline](/img/structure/B5106557.png)

![N-{4-[2-amino-3-cyano-7-(dimethylamino)-4H-chromen-4-yl]phenyl}acetamide](/img/structure/B5106582.png)
![5-(4-methoxyphenyl)-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B5106588.png)
![5-[4-(benzyloxy)-3-ethoxybenzylidene]-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5106591.png)
![1-(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)-4-piperidinecarboxamide](/img/structure/B5106592.png)

![3-{2-hydroxy-3-[4-(methoxycarbonyl)phenoxy]propyl}-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5106600.png)
